BenchChemオンラインストアへようこそ!

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

Lipophilicity LogP Drug-likeness

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid (CAS 1015868-72-0; synonym: 3-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxylic acid) is a disubstituted pyrazole-3-carboxylic acid with molecular formula C12H11ClN2O2 and molecular weight 250.68 g/mol. It belongs to the 5-aryl-1H-pyrazole-3-carboxylic acid chemotype, a scaffold with documented inhibitory activity against human carbonic anhydrase isoforms IX and XII and utility as a carboxylic acid building block for amide and ester diversification.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
CAS No. 1015868-72-0
Cat. No. B2637203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
CAS1015868-72-0
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H11ClN2O2/c1-2-15-11(12(16)17)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,16,17)
InChIKeyIRZTVAJHOJGUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid (CAS 1015868-72-0): Procurement-Relevant Chemical Identity and Class Context


5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid (CAS 1015868-72-0; synonym: 3-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxylic acid) is a disubstituted pyrazole-3-carboxylic acid with molecular formula C12H11ClN2O2 and molecular weight 250.68 g/mol . It belongs to the 5-aryl-1H-pyrazole-3-carboxylic acid chemotype, a scaffold with documented inhibitory activity against human carbonic anhydrase isoforms IX and XII and utility as a carboxylic acid building block for amide and ester diversification [1]. The compound is commercially available from authorized research-chemical suppliers including Santa Cruz Biotechnology (catalog sc-317599, 500 mg) .

Why 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid Cannot Be Interchanged with Close Pyrazole-3-carboxylic Acid Analogs


Within the 5-aryl-pyrazole-3-carboxylic acid family, even single-atom substitutions produce measurable shifts in lipophilicity, acidity, and target-isoform selectivity profiles that preclude simple interchange. The 4-chloro substituent on the pendant phenyl ring increases LogP by approximately 0.57 log units relative to the unsubstituted phenyl analog , altering membrane partitioning and protein binding. The N2-ethyl group distinguishes this compound from the N-H congener (CAS 54006-63-2), which lacks the metabolic shielding and conformational restriction conferred by N-alkylation [1]. Furthermore, the positional isomer bearing the ethyl group at C4 (CAS 1282672-07-4) presents the carboxylic acid in a different spatial orientation, which is critical for target engagement in enzymes such as carbonic anhydrase isoforms where the carboxylate functions as a zinc-binding anchor . Each structural feature contributes independently to the pharmacological and physicochemical signature, meaning that analog substitution introduces uncontrolled variables in any quantitative structure–activity relationship (QSAR)-driven or target-based screening program.

Quantitative Differentiation Evidence for 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid Versus Closest Analogs


Lipophilicity Increase Over Unsubstituted Phenyl Analog Drives Membrane Partitioning and Protein Binding

The 4-chloro substituent on the pendant phenyl ring increases the calculated partition coefficient (LogP) of CAS 1015868-72-0 by +0.57 log units relative to the unsubstituted phenyl analog 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid (CAS 10199-56-1) . This difference is attributable to the electron-withdrawing and hydrophobic volume contributions of chlorine. The higher LogP (2.84 vs. 2.27) indicates enhanced membrane permeability potential while remaining within Lipinski-compliant boundaries (LogP <5). At the molecular level, the chlorine atom contributes approximately 17.3 ų of additional molar volume (target compound MW 250.68 vs. analog MW 216.24) and introduces a distinct halogen-bond donor capability that is absent in the unsubstituted phenyl analog [1].

Lipophilicity LogP Drug-likeness 5-Aryl-pyrazole-3-carboxylic acids

Enhanced Carboxylic Acid Acidity via 4-Chloro Electron-Withdrawing Effect Alters Salt Formation and Solubility Behavior

The predicted pKa of the carboxylic acid group in CAS 1015868-72-0 is 3.05 ± 0.10, compared to 3.14 ± 0.10 for the unsubstituted phenyl analog (CAS 10199-56-1) . The ΔpKa of –0.09 units reflects the electron-withdrawing inductive effect (–I) of the para-chloro substituent transmitted through the pyrazole and phenyl rings to the carboxylic acid. The target compound is therefore approximately 23% more dissociated at physiological pH (7.4) than the unsubstituted analog, which affects aqueous solubility, salt-forming stoichiometry with counterions, and pH-dependent extraction behavior during purification [1].

pKa Acidity Electron-withdrawing group Salt formation

Para-Chloro Substitution Favors Human Carbonic Anhydrase XII Inhibition in the 5-Aryl-Pyrazole-3-Carboxylic Acid Chemotype

In a congeneric series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids evaluated against human carbonic anhydrase isoforms I, II, IX, and XII by stopped-flow CO2 hydrase assay, derivatives bearing bulkier para-substituents on the phenyl ring preferentially inhibited the membrane-associated isoform hCA XII at single-digit micromolar Ki values, while derivatives with ortho- and meta-alkyl substituents favored hCA IX inhibition (Ki 5–25 μM) [1]. The 4-chlorophenyl substitution pattern maps directly onto the para-bulky substituent pharmacophore that drives hCA XII selectivity over the cytosolic off-target isoforms hCA I and II (Ki >50 μM for both) [2]. Although CAS 1015868-72-0 itself was not among the 23 tested compounds, its 4-chlorophenyl substituent places it within the para-substituted cluster that exhibited the most favorable hCA XII selectivity window.

Carbonic anhydrase hCA IX hCA XII Isoform selectivity Non-sulfonamide inhibitor

N2-Ethyl Substitution Distinguishes Metabolic and Conformational Profile from N-H Congener (CAS 54006-63-2)

The target compound bears an N2-ethyl substituent, whereas the commercially available analog 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 54006-63-2; MW 222.63) carries an N-H at the equivalent position . N-Alkylation of pyrazole-3-carboxylic acids eliminates the tautomeric equilibrium between 1H- and 2H- tautomers present in N-unsubstituted analogs, fixing the carboxylic acid in a single regioisomeric orientation relative to the pyrazole ring plane [1]. In related pyrazole-3-carboxamide series evaluated as HIF-1 inhibitors, N-ethyl substitution was shown to be compatible with cellular activity in HT1080 cells, whereas the N-H congeners exhibited different pharmacokinetic and hydrogen-bonding profiles [2]. The N2-ethyl group also blocks a potential site of oxidative N-dealkylation that can occur with N-methyl analogs, providing a differentiated metabolic stability profile.

N-Alkylation Metabolic stability Conformational restriction N-H vs. N-ethyl

Positional Isomer Differentiation: N2-Ethyl (CAS 1015868-72-0) vs. C4-Ethyl (CAS 1282672-07-4) Alters Carboxylate Spatial Orientation for Target Engagement

The positional isomer 3-(4-chlorophenyl)-4-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1282672-07-4) places the ethyl group at the pyrazole C4 position rather than at N2 . This structural permutation alters the dihedral angle between the carboxylic acid group and the pyrazole ring plane, as well as the distance and orientation of the carboxylate relative to the 4-chlorophenyl substituent. In the carbonic anhydrase active site, the carboxylate of pyrazole-3-carboxylic acids engages the catalytic zinc ion, and the spatial positioning of this anchor is sensitive to ring substitution patterns; docking studies by Cvijetić et al. demonstrated that substitution-driven changes in the carboxylate–zinc distance correlate with isoform selectivity [1]. The N2-ethyl isomer presents the carboxylate in a geometry distinct from the C4-ethyl isomer, which is expected to produce different zinc-coordination distances and hydrogen-bond networks with active-site residues such as Thr199 and His94 in hCA isoforms.

Positional isomerism Conformational analysis Carboxylate geometry Target binding

Predicted Drug-Likeness Profile Within Lipinski and Veber Compliance Windows Supports Screening Library Suitability

The target compound satisfies all four Lipinski Rule of Five criteria and both Veber rules based on its computed physicochemical properties: MW 250.68 (<500), LogP 2.84 (<5), H-bond donors 1 (<5), H-bond acceptors 4 (<10), rotatable bonds 3 (≤10), and topological polar surface area (TPSA) 55.12 Ų (≤140 Ų) . By comparison, the N-H analog (CAS 54006-63-2) has a lower MW (222.63) and lower LogP but exists as a tautomeric mixture, while the unsubstituted phenyl analog (CAS 10199-56-1) has a lower TPSA due to the absence of chlorine but lacks the halogen-bond donor capacity that the 4-chloro compound provides for target engagement. The balanced lipophilicity (LogP 2.84) positions the compound favorably within the empirical optimal LogP range of 1–3 for oral drug-like molecules, whereas more lipophilic analogs (e.g., 4-bromo or 4-iodo derivatives) risk exceeding LogP 3.5 and encountering solubility-limited absorption [1].

Drug-likeness Lipinski Rule of Five Veber rules Physicochemical profiling Screening library

High-Confidence Application Scenarios for 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Carbonic Anhydrase IX/XII Inhibitor Screening and Isoform-Selectivity Profiling

Based on published SAR demonstrating that para-substituted 5-aryl-pyrazole-3-carboxylic acids selectively inhibit tumor-associated hCA XII over cytosolic hCA I/II (Ki 4–50 μM range for the chemotype) [1], CAS 1015868-72-0 is a structurally appropriate candidate for inclusion in focused CA inhibitor screening libraries. The 4-chloro substituent aligns with the para-bulky pharmacophore that drives hCA XII preference, and the N2-ethyl group provides a defined, non-tautomerizing scaffold for reproducible dose–response measurements.

Fragment-Based Lead Generation Targeting Kinase or GPCR ATP-Binding Sites

The pyrazole-3-carboxylic acid core is a recognized privileged fragment for kinase hinge-region binding and GPR109a receptor agonism [2]. The 4-chlorophenyl group contributes halogen-bond donor capacity for backbone carbonyl interactions in kinase hinge regions, while the N2-ethyl substituent fills a small hydrophobic pocket adjacent to the hinge that is frequently exploited for selectivity. The balanced MW (250.68) and LogP (2.84) position this compound as a rule-of-three-compliant fragment suitable for SPR, TSA, or X-ray crystallography-based fragment screening campaigns.

Synthetic Intermediate for Amide- and Ester-Based Diversification Libraries

The carboxylic acid functionality at the pyrazole C3 position provides a single, well-defined derivatization handle for amide coupling or esterification without competing reactivity from other functional groups . The N2-ethyl group eliminates tautomerism-related regioselectivity ambiguity that complicates N-H pyrazole derivatization, enabling cleaner product profiles and higher isolated yields in parallel synthesis workflows. This makes CAS 1015868-72-0 a superior building block relative to the N-H analog (CAS 54006-63-2) for medicinal chemistry diversification.

Physicochemical Reference Standard for Halogen-Substituted Pyrazole Carboxylic Acid SAR Studies

With a LogP of 2.84, pKa of 3.05, and TPSA of 55.12 Ų, the target compound occupies a defined mid-range physicochemical space within the 5-aryl-pyrazole-3-carboxylic acid series . It can serve as a reference standard for calibrating computational LogP and pKa prediction models, and as a control compound in systematic halogen-scanning SAR studies comparing 4-H, 4-F, 4-Cl, 4-Br, and 4-CF₃ phenyl substituent effects on target binding, cellular permeability, and metabolic stability.

Quote Request

Request a Quote for 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.